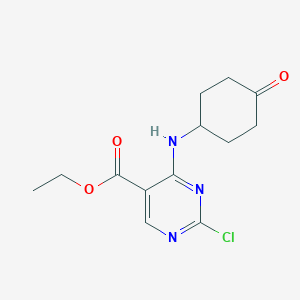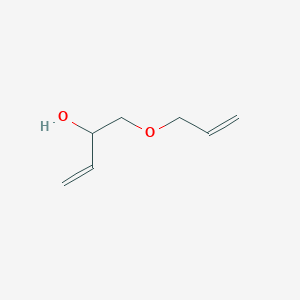
3-Buten-2-ol, 1-(2-propenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Buten-2-ol, 1-(2-propenyloxy)- is an organic compound with the molecular formula C7H12O2 It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond (C=C) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-ol, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-buten-1-ol with sodium amide in liquid ammonia. This reaction proceeds through the formation of an intermediate, which is then converted to the desired product . Another method involves the Prins reaction, where formaldehyde and isobutene react in the presence of a solid base catalyst such as CsH2PO4 modified HZSM-5 under supercritical CO2 conditions .
Industrial Production Methods
Industrial production of 3-Buten-2-ol, 1-(2-propenyloxy)- typically involves large-scale chemical processes that optimize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. The choice of solvents, reaction temperatures, and pressures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-ol, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces saturated alcohols.
Scientific Research Applications
3-Buten-2-ol, 1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Buten-2-ol, 1-(2-propenyloxy)- exerts its effects involves interactions with various molecular targets. The presence of the hydroxyl group and the double bond allows it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-ol:
1-Buten-3-ol: Another unsaturated alcohol with a different arrangement of the hydroxyl group and double bond.
3-Methyl-3-buten-1-ol:
Uniqueness
This structural feature differentiates it from other similar compounds and expands its utility in various chemical processes .
Properties
CAS No. |
78735-39-4 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-prop-2-enoxybut-3-en-2-ol |
InChI |
InChI=1S/C7H12O2/c1-3-5-9-6-7(8)4-2/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
HAYWTRUNHVDULK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


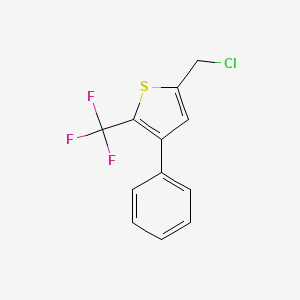
![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)


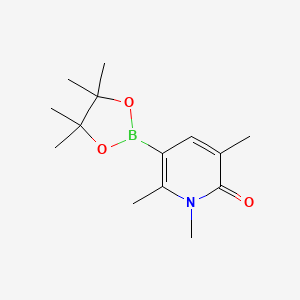

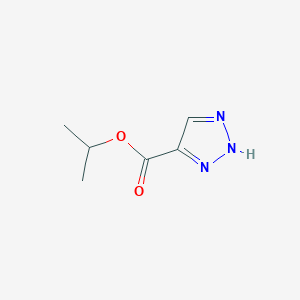
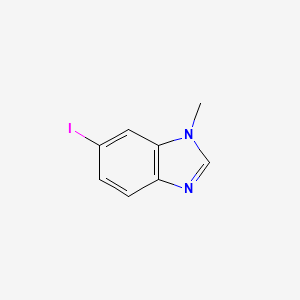

![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
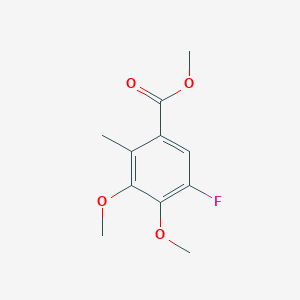
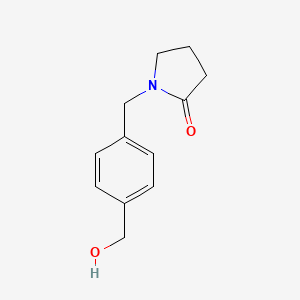
![2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-4-isoxazolyl]aniline](/img/structure/B13978804.png)
